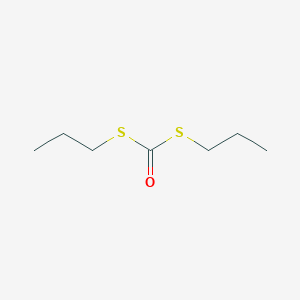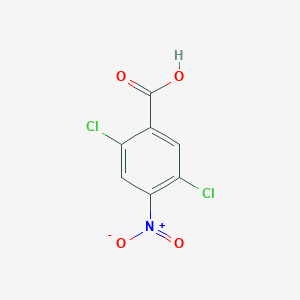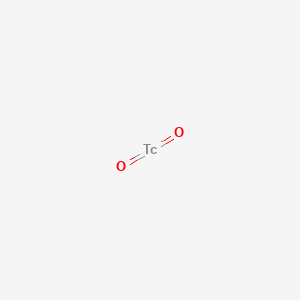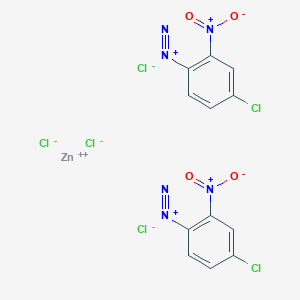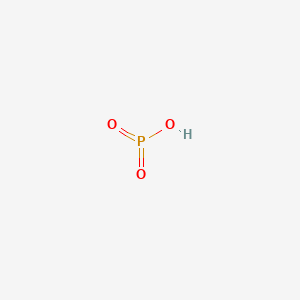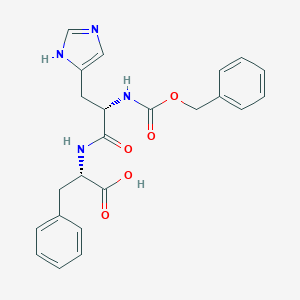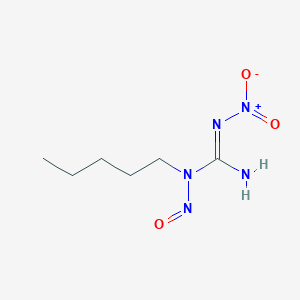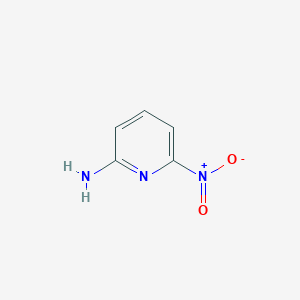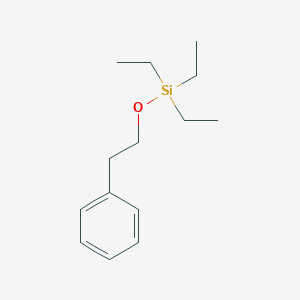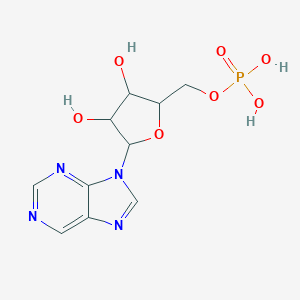
Praseodymium(3+);triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium (3+);triiodide is a chemical compound composed of praseodymium (III) and triiodide ions. Praseodymium (III) is a rare earth element, and triiodide is an anion composed of three iodide ions. Praseodymium (3+);triiodide is a yellow-green solid at room temperature and is soluble in water. It has several applications in the scientific research field, such as catalysis and luminescence.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Praseodymium triiodide can be synthesized from praseodymium metal and iodine, showing different crystalline modifications. Research on praseodymium diiodide (PrI2), derived from PrI3, highlights the formation of distinct structural types upon cooling, which are relevant for understanding the electronic properties and bonding in these materials. These studies help in elucidating the Pr-Pr interactions and the configurational crossover in electronic configurations dependent on the adopted structure, which has implications for material properties and applications (Gerlitzki, Meyer, Mudring, & Corbett, 2004).
Thermodynamic and Vaporization Characteristics
The thermodynamics of praseodymium triiodide, including its enthalpies of formation in both the crystalline state and aqueous solution, have been quantified. Studies on its vaporization reveal the presence of monomeric and dimeric molecules, as well as negative ions in saturated vapor, providing data on sublimation enthalpies and the formation of molecules and ions in the gas phase. This information is crucial for applications in high-temperature processes and materials science (Goryushkina, Monaenkova, Popova, & Tiflova, 2006; Motalov, Kudin, & Markus, 2009).
Material Applications
Praseodymium triiodide and its derivatives find applications in various material science domains. For example, research on rare-earth polyiodides shows potential in the synthesis of complex compounds with unique crystal structures and properties. These materials can be used in photonics, luminescence, and as catalysts in chemical reactions. The study of nonaaquapraseodymium triiodide–thiourea adducts contributes to the understanding of hydrogen bonding and coordination chemistry in hydrated rare-earth triiodides (Savinkina, Golubev, & Grigoriev, 2015; Antonenko, Alikberova, & Albov, 2012).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
Wirkmechanismus
Target of Action
Praseodymium(3+);triiodide, also known as Praseodymium (III) iodide, is an inorganic salt consisting of the rare-earth metal praseodymium and iodine
Mode of Action
This compound interacts with its targets primarily through ionic interactions. It can form various compounds with other elements or molecules, such as hydrazine, urea, and thiourea . These interactions result in the formation of new compounds with different properties.
Biochemical Pathways
It’s known that praseodymium can react with iodine to form praseodymium (iii) iodide . This reaction could potentially affect iodine-related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As an inorganic compound, it’s likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream.
Result of Action
It’s known to form green crystals , which could potentially interact with cells and tissues in various ways
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be hygroscopic , meaning it absorbs moisture from the environment. This property could potentially influence its stability and efficacy. Additionally, its reactions with other elements or compounds could be affected by factors such as temperature and pressure.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium(3+);triiodide involves the reaction between praseodymium oxide and hydroiodic acid followed by the addition of excess iodine to form the triiodide complex.", "Starting Materials": [ "Praseodymium oxide (Pr2O3)", "Hydroiodic acid (HI)", "Iodine (I2)" ], "Reaction": [ "Step 1: Pr2O3 + 6HI → 2PrI3 + 3H2O", "Step 2: Add excess I2 to the solution of PrI3 until the color changes from brown to yellow.", "Step 3: Filter the yellow precipitate and wash with ethanol to obtain Praseodymium(3+);triiodide." ] } | |
| 13813-23-5 | |
Molekularformel |
I3Pr |
Molekulargewicht |
521.6211 g/mol |
IUPAC-Name |
triiodopraseodymium |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Pr+3] |
Kanonische SMILES |
I[Pr](I)I |
| 13813-23-5 | |
Physikalische Beschreibung |
Powder; [MSDSonline] |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


